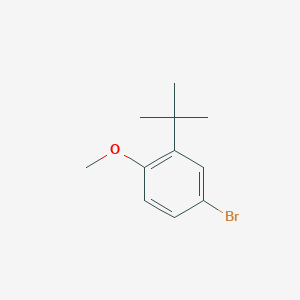

4-Bromo-2-tert-butyl-1-methoxybenzene

CAS No.: 14804-34-3

Cat. No.: VC8242302

Molecular Formula: C11H15BrO

Molecular Weight: 243.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 14804-34-3 |

|---|---|

| Molecular Formula | C11H15BrO |

| Molecular Weight | 243.14 g/mol |

| IUPAC Name | 4-bromo-2-tert-butyl-1-methoxybenzene |

| Standard InChI | InChI=1S/C11H15BrO/c1-11(2,3)9-7-8(12)5-6-10(9)13-4/h5-7H,1-4H3 |

| Standard InChI Key | MJRUSXKALHWNDH-UHFFFAOYSA-N |

| SMILES | CC(C)(C)C1=C(C=CC(=C1)Br)OC |

| Canonical SMILES | CC(C)(C)C1=C(C=CC(=C1)Br)OC |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s IUPAC name, 4-bromo-1-tert-butyl-2-methoxybenzene, reflects its substitution pattern on the benzene ring. The tert-butyl group (-C(CH₃)₃) at position 1 provides significant steric bulk, while the methoxy (-OCH₃) and bromine (-Br) groups at positions 2 and 4, respectively, contribute to its electronic profile . The SMILES notation CC(C)(C)C1=C(C=C(C=C1)Br)OC and InChIKey OZVLSRZWPYBLDA-UHFFFAOYSA-N unambiguously define its connectivity and stereochemical features .

Physicochemical Properties

Key physical properties include:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 243.14 g/mol | PubChem |

| Melting Point | Not reported | - |

| Boiling Point | Not reported | - |

| Solubility | Likely low in polar solvents | Inferred |

The tert-butyl group’s hydrophobicity suggests low solubility in aqueous media, while the bromine atom may enhance reactivity in electrophilic substitutions .

Synthesis and Industrial Production

Synthetic Routes

A patented method for synthesizing structurally related brominated methoxybenzaldehydes provides insights into potential pathways . While the patent focuses on 4-bromo-2-methoxybenzaldehyde, analogous strategies could apply to 4-bromo-2-tert-butyl-1-methoxybenzene. Key steps include:

-

Halogen-Metal Exchange: Reacting 1,4-dibromo-2-fluorobenzene with isopropyl magnesium chloride in tetrahydrofuran (THF) at 0–5°C .

-

Formylation: Introducing a formyl source (e.g., dimethylformamide) to yield an aldehyde intermediate .

-

Methoxy Group Introduction: Substituting fluorine with methoxy via nucleophilic aromatic substitution using methanol and a carbonate base (e.g., K₂CO₃) .

For 4-bromo-2-tert-butyl-1-methoxybenzene, modifications to this protocol would involve installing the tert-butyl group early in the synthesis, potentially through Friedel-Crafts alkylation or directed ortho-metalation strategies.

Industrial-Scale Optimization

Industrial production would prioritize cost-effective solvents (e.g., heptane, toluene) and catalysts (e.g., FeBr₃ for bromination). Continuous flow reactors could enhance yield and purity by maintaining precise temperature control (0–5°C) .

Chemical Reactivity and Applications

Electrophilic Substitution

The bromine atom’s ortho/para-directing nature and the methoxy group’s electron-donating effects create regioselective sites for further functionalization. For example:

-

Suzuki Coupling: The bromine can undergo palladium-catalyzed cross-coupling with boronic acids to form biaryl structures .

-

Nucleophilic Aromatic Substitution: The tert-butyl group’s steric bulk may hinder reactions at adjacent positions, directing substitutions to the para-bromine site.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Predicted ¹H NMR signals (CDCl₃, δ ppm):

-

6.8–7.2 ppm: Aromatic protons (split into distinct multiplets due to substituents).

-

3.8 ppm: Methoxy (-OCH₃) singlet.

-

1.3 ppm: tert-butyl (-C(CH₃)₃) singlet.

¹³C NMR would show peaks for the quaternary carbons (tert-butyl, aromatic carbons) and the methoxy carbon .

Infrared (IR) Spectroscopy

Key absorptions:

-

~1250 cm⁻¹: C-O stretch (methoxy group).

-

~550 cm⁻¹: C-Br stretch.

Future Directions and Research Gaps

-

Synthetic Method Development: Exploring photocatalytic or enzymatic routes for greener synthesis.

-

Biological Screening: Assessing antimicrobial, anticancer, and anti-inflammatory activities.

-

Material Science Applications: Investigating use in liquid crystals or organic semiconductors.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume